molecular formula C11H17N3 B1604021 5-Methyl-N-(piperidin-4-YL)pyridin-2-amine CAS No. 518285-55-7

5-Methyl-N-(piperidin-4-YL)pyridin-2-amine

Cat. No. B1604021
M. Wt: 191.27 g/mol
InChI Key: ZHESHQYMQHBMLD-UHFFFAOYSA-N
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Description

“5-Methyl-N-(piperidin-4-YL)pyridin-2-amine” is a compound that has been studied for its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers .


Molecular Structure Analysis

The molecular weight of a similar compound, “4-methyl-5-(piperidin-4-yl)pyridin-2-amine”, is 191.28 . The InChI code for this compound is 1S/C11H17N3/c1-8-6-11(12)14-7-10(8)9-2-4-13-5-3-9/h6-7,9,13H,2-5H2,1H3,(H2,12,14) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorous Ionic Liquids : Honda et al. (2017) explored the synthesis of a novel class of fluorous ionic liquids. The process involved the reaction of piperidine with perfluoroalkyl iodide in pyridine, leading to tertiary amine derivatives and subsequently to iodide salts with high fluorophilicity (Honda et al., 2017).
  • Mechanism of DNA Strand Breakage : Mattes, Hartley, and Kohn (1986) provided insights into the mechanism by which piperidine, a related compound, creates strand breaks in DNA at sites of damaged bases, highlighting its application in DNA sequencing and studies of DNA damage (Mattes et al., 1986).
  • Bis-amino Methylation for Spiro-fused Piperidines : Lohar et al. (2016) developed an environmentally benign chemical process for synthesizing 3,5-dispirosubstituted piperidines, showcasing the compound's role in creating complex molecular structures with potential pharmaceutical applications (Lohar et al., 2016).

Biological Activities

  • Antimycobacterial Spiro-piperidin-4-ones : Kumar et al. (2008) described the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, which showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating the therapeutic potential of related compounds (Kumar et al., 2008).

Material Science and Catalysis

  • Aerobic Oxidation Catalyzed by Ceria-Supported Nanogold : Dairo et al. (2016) discussed the efficient catalysis by CeO2-supported gold nanoparticles for the oxidation of cyclic amines to lactams, a critical process in the synthesis of important chemical feedstocks (Dairo et al., 2016).

Environmental and Analytical Chemistry

  • Analysis of Aliphatic Amines in Water : Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines in water, underlining the environmental relevance and analytical applications of compounds like piperidine in monitoring water quality (Sacher et al., 1997).

properties

IUPAC Name

5-methyl-N-piperidin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHESHQYMQHBMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629842
Record name 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-N-(piperidin-4-YL)pyridin-2-amine

CAS RN

518285-55-7
Record name 5-Methyl-N-(piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(1-benzylpiperidin-4-ylamino)-5-methylpyridine (11.3 g) in ethanol (250 mL) was added 20% palladium hydroxide (4 g). After stirring the solution at room temperature under hydrogen atmosphere for 48 hours, 20% palladium hydroxide (2 g) was further added. The solution was then stirred at room temperature under hydrogen atmosphere for additional 99 hours. The catalyst was filtered off. After concentration under reduced pressure, the resulting residue was purified by chromatography [NH silica gel, chloroform:methanol=10:1]. The resulting crude product was crystallized from ethyl acetate/hexane to give the title compound (5.97 g).
Name
2-(1-benzylpiperidin-4-ylamino)-5-methylpyridine
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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